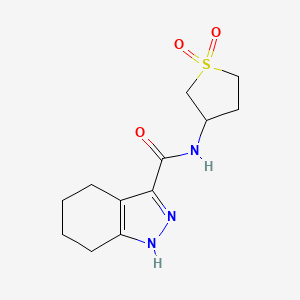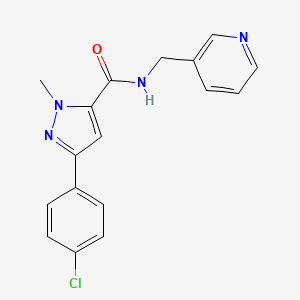![molecular formula C22H21N3O3 B14954040 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14954040.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, an oxazole ring, and a tert-butylphenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as column chromatography and recrystallization are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile has been explored for its potential in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzodioxole moiety can interact with proteins and nucleic acids, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide
Uniqueness
What sets 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile apart is its combination of a benzodioxole moiety with an oxazole ring and a tert-butylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Eigenschaften
Molekularformel |
C22H21N3O3 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H21N3O3/c1-22(2,3)16-7-5-15(6-8-16)20-25-17(11-23)21(28-20)24-12-14-4-9-18-19(10-14)27-13-26-18/h4-10,24H,12-13H2,1-3H3 |
InChI-Schlüssel |
UBQYFBPISFOOQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14953960.png)
![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B14953967.png)
![2-[3-(Propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953973.png)


![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953983.png)

![3-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B14954004.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B14954010.png)

![5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B14954018.png)

![N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954027.png)
![7-butyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954031.png)
